N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core with 2,4-dioxo functionality, a 3-substituted 4-methoxyphenylmethyl group, and an acetamide side chain linked to a 4-fluorophenyl moiety. The 4-fluorophenyl group enhances metabolic stability, while the 4-methoxyphenylmethyl substituent may influence lipophilicity and target binding .
Properties
Molecular Formula |
C23H19FN4O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
LCVOWQDWBBKADC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 4-fluoroaniline, which can be coupled to the pyrido[2,3-d]pyrimidine core through a nucleophilic substitution reaction.
Attachment of the Methoxyphenylmethyl Group: This can be accomplished using a Friedel-Crafts alkylation reaction, where the methoxyphenylmethyl group is introduced to the core structure.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
AMG 487 (CXCR3 Antagonist)
- Structure : Contains a pyrido[2,3-d]pyrimidin-4-one core with 4-ethoxyphenyl and trifluoromethoxyphenyl groups .
- Key Differences: Ethoxy vs. methoxy substituent: Ethoxy increases lipophilicity but may enhance CYP3A-mediated O-deethylation, contributing to nonlinear pharmacokinetics . Trifluoromethoxy group: Enhances electron-withdrawing effects and metabolic resistance compared to the target compound’s 4-fluorophenyl .
- Pharmacokinetics : AMG 487 exhibits dose- and time-dependent PK due to CYP3A inhibition by its metabolite M2 (O-deethylated derivative) .
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Pyrimido[5,4-b]indole and Related Analogs
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Oxadiazole- and Thiazole-Containing Acetamides
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
Chromenone-Fused Pyrazolo[3,4-d]pyrimidines
Example 83 (Chromen-4-one Derivative)
- Structure: Chromenone fused with pyrazolo[3,4-d]pyrimidine and fluorophenylacetamide .
- Key Differences: Chromenone core: May improve bioavailability via enhanced planar structure. Dimethylamino and isopropoxy groups: Introduce basicity and steric hindrance .
Structural and Pharmacological Insights
Substituent Effects
- 4-Fluorophenyl : Reduces metabolic degradation compared to chlorophenyl or nitrophenyl .
- 4-Methoxyphenylmethyl : Balances lipophilicity and CYP-mediated demethylation risks .
- Pyrido[2,3-d]pyrimidine Core : Common in kinase inhibitors; the 2,4-dioxo groups facilitate hydrogen bonding with ATP-binding pockets .
Metabolic Stability
- Fluorine’s resistance to oxidation enhances half-life relative to non-fluorinated analogs .
Biological Activity
Chemical Structure and Properties
N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a synthetic compound characterized by its complex structure that includes a pyrido[2,3-d]pyrimidine core. This structural feature is significant as it often correlates with various biological activities.
Biological Activity
While specific studies on this compound may be limited, compounds with similar structures often exhibit diverse biological activities:
- Antitumor Activity : Many pyrido[2,3-d]pyrimidine derivatives have been studied for their potential anticancer properties. These compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with methoxy and fluorine substituents have shown antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
- Enzyme Inhibition : Certain derivatives are known to act as inhibitors of specific enzymes involved in cancer progression or infection processes. For instance, they may inhibit kinases or phosphodiesterases which play crucial roles in cell signaling pathways.
Research Findings and Case Studies
Research into similar compounds has yielded valuable insights:
- A study demonstrated that pyrido[2,3-d]pyrimidines can effectively inhibit cancer cell lines such as breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and interference with DNA synthesis.
- Another investigation focused on the antimicrobial effects of methoxy-substituted phenyl compounds showed promising results against Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
